molecular formula C12H11N3O B3347355 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- CAS No. 133305-95-0

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl-

Cat. No.: B3347355
CAS No.: 133305-95-0
M. Wt: 213.23 g/mol
InChI Key: KCPKRGHQVCZYTA-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzonitrile with glyoxal in the presence of a base, followed by cyclization to form the imidazoquinoline core . Another approach includes the use of ketones and amidines in a one-pot oxidative condensation reaction, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain kinases involved in cell signaling pathways, leading to the modulation of cellular processes like proliferation and apoptosis . The compound’s ability to bind to DNA and RNA also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-b]pyridazine
  • Imidazo[4,5-b]pyridine

Uniqueness

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl- is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with specific biological activities.

Properties

IUPAC Name

1,5-dimethylimidazo[4,5-c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-14-7-13-10-11(14)8-5-3-4-6-9(8)15(2)12(10)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPKRGHQVCZYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158055
Record name 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133305-95-0
Record name 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133305950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl-
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4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl-
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4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl-
Reactant of Route 6
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-1,5-dimethyl-

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